molecular formula C12H8ClNO2 B3238780 4-(3-Chlorophenyl)pyridine-3-carboxylic acid CAS No. 141764-18-3

4-(3-Chlorophenyl)pyridine-3-carboxylic acid

Cat. No. B3238780
CAS RN: 141764-18-3
M. Wt: 233.65 g/mol
InChI Key: YDDBDHXEFPKRKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(3-Chlorophenyl)pyridine-3-carboxylic acid” is a derivative of pyridinecarboxylic acid . Pyridinecarboxylic acid is a group of organic compounds which are monocarboxylic derivatives of pyridine . The molecular weight of all isomers is 123.11 g/mol and the chemical formula is C6H5NO2 .

Mechanism of Action

Target of Action

The primary target of 4-(3-Chlorophenyl)nicotinic acid, also known as Niacin, is the hepatocyte diacylglycerol acyltransferase-2 . This enzyme plays a crucial role in the final step of triglyceride synthesis in hepatocytes .

Mode of Action

Niacin inhibits hepatocyte diacylglycerol acyltransferase-2 . This activity also leads to intracellular degradation of apo B and decreased production of low-density lipoproteins, the catabolic product of VLDL .

Biochemical Pathways

The conversion of dietary nicotinic acid (niacin) and nicotinamide to bioactive NAD+ involves the biosynthesis pathway . Dietary nicotinic acid (NA) is converted to NAD+ in a three-step reaction pathway . This process is crucial for many cellular metabolic processes .

Pharmacokinetics

The pharmacokinetics of Niacin, the active form of 4-(3-Chlorophenyl)nicotinic acid, has been studied extensively . It is absorbed rapidly in the stomach and intestine. In the liver and intestines, nicotinamide is released from NAD and transported to tissues for NAD synthesis when required .

Result of Action

The inhibition of triglyceride synthesis by Niacin results in accelerated intracellular hepatic apo B degradation and the decreased secretion of VLDL and LDL particles . This leads to a reduction in total cholesterol, triglyceride, very low-density lipoprotein (VLDL), low-density lipoprotein (LDL), and lipoprotein(a) (Lp[a]) levels and increases high-density lipoprotein (HDL) levels .

Action Environment

The action of 4-(3-Chlorophenyl)nicotinic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, which is commonly used in the synthesis of this compound, is influenced by the nature of the organoboron reagents used . The broad application of this coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .

Advantages and Limitations for Lab Experiments

4-(3-Chlorophenyl)pyridine-3-carboxylic acid has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, this compound has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous solutions. It is also relatively toxic, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of 4-(3-Chlorophenyl)pyridine-3-carboxylic acid in scientific research. One potential application is in the development of new drugs for the treatment of cancer. This compound has been found to have antitumor activity, and further research may lead to the development of new drugs based on this compound. Another potential application is in the development of new enzyme inhibitors. This compound has been found to inhibit the activity of certain enzymes, and further research may lead to the development of new enzyme inhibitors based on this compound. Additionally, this compound may have potential applications in the development of new materials, such as polymers and catalysts. Further research is needed to explore these potential applications of this compound.
Conclusion:
In conclusion, this compound is a unique chemical compound that has potential applications in various fields of scientific research. It has been widely used as a building block for the synthesis of various compounds, and it has been found to have antitumor activity and to inhibit the activity of certain enzymes. Further research is needed to explore the potential applications of this compound in the development of new drugs, enzyme inhibitors, and materials.

Scientific Research Applications

4-(3-Chlorophenyl)pyridine-3-carboxylic acid has been widely used in scientific research as a building block for the synthesis of various compounds. It has been used to synthesize 4-arylpyridine-3-carboxylic acids, which have potential applications in the development of new drugs. This compound has also been used to synthesize 4-(3-chlorophenyl)pyridine-3-carboxamide, which has been found to have antitumor activity.

properties

IUPAC Name

4-(3-chlorophenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO2/c13-9-3-1-2-8(6-9)10-4-5-14-7-11(10)12(15)16/h1-7H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDBDHXEFPKRKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=C(C=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80692503
Record name 4-(3-Chlorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

141764-18-3
Record name 4-(3-Chlorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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